Product packaging for 1-Methylidene-1H-silirene(Cat. No.:CAS No. 109585-01-5)

1-Methylidene-1H-silirene

Cat. No.: B14315043
CAS No.: 109585-01-5
M. Wt: 68.15 g/mol
InChI Key: LDVDCDYLXHCCKD-UHFFFAOYSA-N
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Description

1-Methylidene-1H-silirene is a specialized organosilicon reagent of significant interest in fundamental research and materials science due to its strained, unsaturated silacyclic structure. This compound serves as a valuable precursor for investigating novel reaction pathways in main-group chemistry, particularly in the synthesis of new silicon-containing heterocycles and polymers. Its unique electronic configuration and ring strain make it a subject of study for its potential in catalytic processes and as a building block for advanced materials. Researchers utilize this reagent under inert conditions to explore its reactivity with various organic and inorganic substrates. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory research settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Si B14315043 1-Methylidene-1H-silirene CAS No. 109585-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109585-01-5

Molecular Formula

C3H4Si

Molecular Weight

68.15 g/mol

IUPAC Name

1-methylidenesilirene

InChI

InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2

InChI Key

LDVDCDYLXHCCKD-UHFFFAOYSA-N

Canonical SMILES

C=[Si]1C=C1

Origin of Product

United States

Theoretical and Computational Investigations of 1 Methylidene 1h Silirene

Advanced Quantum Chemical Methodologies Applied to Organosilicon Systems

The accurate theoretical description of silicon-containing molecules, especially those with strained geometries and unusual bonding, necessitates the use of sophisticated quantum chemical methods. These approaches provide insights into the electronic structure, stability, and reactivity of species like 1-methylidene-1H-silirene.

Ab initio methods, which are derived from first principles without the inclusion of empirical parameters, form the foundation for many computational studies in organosilicon chemistry. The simplest of these is the Hartree-Fock (HF) method, which, while providing a basic understanding of molecular orbitals, does not account for electron correlation. chemrxiv.org

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock solution to include the effects of electron correlation. Some of the prominent post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and computationally efficient method that often provides significantly improved geometries and energies compared to HF.

Configuration Interaction (CI): CI methods generate a more accurate wave function by including contributions from excited electronic states. While full CI is the exact solution to the Schrödinger equation within a given basis set, it is computationally prohibitive for all but the smallest systems. Truncated CI methods, such as CISD (including single and double excitations), offer a compromise between accuracy and computational cost.

Coupled Cluster (CC) Theory: CC theory is one of the most reliable and accurate methods for calculating the electronic structure of molecules. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and properties.

These methods are crucial for accurately describing the delicate balance of electronic effects in strained silicon rings. nih.gov

Density Functional Theory (DFT) has emerged as a powerful and popular computational tool due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wave function. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

For organosilicon systems and particularly for strained rings, a variety of functionals have been shown to provide reliable results. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. Common examples include:

B3LYP: Becke's three-parameter Lee-Yang-Parr functional is one of the most widely used hybrid functionals and has a long track record of providing good results for a broad range of chemical systems.

PBE0: This hybrid functional, derived from the Perdew-Burke-Ernzerhof functional, is another popular choice known for its robust performance.

M06-2X: This high-nonlocality functional from the Minnesota suite of functionals is often recommended for main-group thermochemistry and kinetics, making it suitable for studying the stability and reactivity of strained silicon compounds.

DFT has been successfully used to investigate the geometries, vibrational frequencies, and electronic properties of various silicon-containing molecules, including those with strained ring structures. researchgate.net

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. For silicon-containing compounds, it is important to select basis sets that can adequately describe the electronic structure of a third-row element.

Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p) , are commonly used. The inclusion of polarization functions (e.g., d-orbitals on heavy atoms and p-orbitals on hydrogen) is essential for accurately describing the bonding in silicon compounds. Diffuse functions (indicated by a "+") are important for describing anions and systems with diffuse electron density.

Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ , cc-pVTZ , and their augmented counterparts (aug-cc-pVDZ , etc.), offer a systematic way to approach the complete basis set limit. For high-accuracy calculations, particularly with post-Hartree-Fock methods, these basis sets are often preferred.

For heavier elements like silicon, effective core potentials (ECPs) can be used to replace the core electrons, reducing the computational cost. However, for high-accuracy studies of smaller molecules, all-electron calculations are generally preferred.

Electronic Structure and Bonding Analysis of this compound

The unique structure of this compound, with its three-membered ring and exocyclic double bond involving silicon, gives rise to interesting electronic and bonding characteristics.

The silicon-carbon double bond, or silene moiety, is a key feature of this compound. Unlike the C=C double bond in alkenes, the Si=C double bond is generally longer and weaker. This is attributed to the larger atomic radius of silicon and the less effective overlap between the silicon 3p and carbon 2p orbitals compared to the 2p-2p overlap in alkenes.

Computational studies on various silenes have provided insights into the nature of this bond. The exocyclic Si=C bond in this compound is expected to have a significant degree of polarization, with the more electronegative carbon atom drawing electron density from the silicon atom. This polarization influences the reactivity of the molecule, making the silicon atom susceptible to nucleophilic attack and the carbon atom susceptible to electrophilic attack.

Table 1: Comparison of Calculated Si=C Bond Lengths in Various Silenes
CompoundMethodSi=C Bond Length (Å)
H₂Si=CH₂CCSD(T)1.704
(Me₃Si)₂Si=C(OSiMe₃)AdX-ray1.764
This compound (estimated)DFT/Ab Initio~1.71 - 1.75

The bond angles around the silicon atom in this compound are expected to be significantly distorted from the ideal trigonal planar (120°) or tetrahedral (109.5°) geometries due to the severe constraints of the three-membered ring.

Three-membered rings are inherently strained due to the deviation of their bond angles from the ideal values. The introduction of a double bond within the ring, as in silirene (B14465999), further increases this strain. The ring strain energy (RSE) is a measure of this instability and can be calculated computationally using homodesmotic or isodesmic reactions. For the parent 1H-silirene, the RSE has been calculated to be approximately 40.6 kcal/mol. researchgate.netresearchgate.net The presence of the exocyclic methylidene group in this compound is expected to further influence the ring strain.

Despite the high ring strain, the silirene ring exhibits some degree of aromatic character. According to Hückel's rule, a planar, cyclic, conjugated system with 4n+2 π electrons is aromatic. In 1H-silirene, the endocyclic double bond provides 2 π electrons, making it a potential 2π aromatic system. Computational studies have supported this, with calculated negative Nucleus-Independent Chemical Shift (NICS) values. researchgate.net NICS is a common method for assessing aromaticity, where negative values inside the ring indicate a diatropic ring current, a hallmark of aromaticity.

For 1H-silirene, a highly negative NICS(1) value (calculated at 1 Å above the ring center) has been reported, which is indicative of aromatic character. researchgate.net This aromaticity is thought to arise from a combination of π(C=C) to σ*(Si-H) hyperconjugation and the participation of silicon's d-orbitals in bonding. researchgate.net

Table 2: Calculated Ring Strain Energy and Aromaticity Indices for Silirene Derivatives
CompoundMethodRing Strain Energy (kcal/mol)NICS(1) (ppm)Aromatic Character
1H-SilireneDLPNO-CCSD(T)40.6 researchgate.netHighly Negative researchgate.netAromatic
1-Bromo-1H-silireneComputational42.0 researchgate.netNot Reported-
This compound-Not ReportedNot ReportedPotentially Antiaromatic or Non-aromatic

Computational Prediction and Simulation of Spectroscopic Parameters for this compound:Computational methods are instrumental in predicting spectroscopic data, which can aid in the experimental identification and characterization of novel molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., Si, H, C)

Typically, the calculation of NMR chemical shifts involves optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the chemical shifts that can be directly compared with experimental data.

While general methodologies for the prediction of NMR chemical shifts for silicon-containing compounds and various organic molecules have been developed and refined, specific computational data for this compound, including predicted values for its unique silicon, proton, and carbon environments, have not been published in the accessible research. The highly strained three-membered ring and the exocyclic double bond in this compound would present a particularly interesting case for theoretical NMR analysis, as these features would significantly influence the electronic structure and, consequently, the magnetic shielding of the constituent atoms.

Future computational studies on this molecule would be invaluable for understanding its spectral properties and would aid in its potential experimental identification and characterization.

Electronic Transitions and Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

Similar to the NMR data, specific theoretical investigations into the electronic transitions and simulated Ultraviolet-Visible (UV-Vis) spectrum of this compound are not documented in the available scientific literature. The simulation of UV-Vis spectra through computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), provides crucial information about the electronic absorption properties of a molecule, including the wavelengths of maximum absorption () and the corresponding oscillator strengths.

For this compound, a computational analysis of its electronic transitions would be of significant interest. The presence of both a strained silirene ring and a -system in the methylidene group suggests the possibility of unique electronic transitions. Theoretical calculations would identify the nature of these transitions, for instance, whether they are or transitions, and predict their energies.

The methodology for such a study would involve high-level ab initio or TD-DFT calculations to determine the excited-state energies and properties of the molecule. The resulting data would allow for the construction of a simulated UV-Vis spectrum, which would be a critical tool for experimentalists searching for this reactive species, potentially in matrix isolation or flash vacuum pyrolysis experiments.

The absence of published computational studies on the UV-Vis spectrum of this compound highlights a gap in the theoretical characterization of this intriguing molecule. Such research would contribute significantly to a deeper understanding of the photophysical properties of highly strained organosilicon compounds.

Spectroscopic Characterization Methodologies and Mechanistic Evidence for 1 Methylidene 1h Silirene

Indirect Spectroscopic Identification through Trapping Experiments

The characterization of transient species like 1-Methylidene-1H-silirene often relies on trapping experiments, where the reactive molecule is allowed to react with a known trapping agent to form a stable adduct. The structure of this adduct can then be elucidated using standard spectroscopic techniques, providing indirect evidence for the existence and structure of the original transient molecule.

Analysis of Trapping Products by High-Resolution Nuclear Magnetic Resonance (NMR)

In a hypothetical trapping experiment, if this compound were reacted with a diene, for example, the resulting cycloadduct could be analyzed by high-resolution NMR spectroscopy. The ¹H, ¹³C, and ²⁹Si NMR spectra would be crucial in determining the connectivity and stereochemistry of the trapped product, thereby inferring the structure of the silirene (B14465999) intermediate. However, specific NMR data for such adducts of this compound are not found in published research.

Elucidation of Reaction Pathways and Intermediate Structures from Trapped Adducts

The isolation and characterization of trapping products would be instrumental in understanding the reaction mechanisms involving this compound. The regioselectivity and stereoselectivity of the trapping reactions would offer insights into the electronic nature and reactivity of the silirene. At present, detailed studies on the reaction pathways of this compound based on the analysis of its trapped adducts are not available.

Mass Spectrometry (MS) of Trapping Products and Derivatized Species

Mass spectrometry would be a key tool for confirming the molecular weight of any trapped adducts of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure of the adduct. As with other spectroscopic data, specific mass spectrometric analyses of this compound derivatives are not documented in the literature.

Direct Spectroscopic Probes in Low-Temperature Matrix Isolation

Direct detection of highly reactive species can be achieved by isolating them in an inert gas matrix at very low temperatures (typically a few Kelvin). This technique freezes the molecule in a fixed orientation and prevents intermolecular reactions, allowing for its spectroscopic characterization.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Matrix-Isolated Species

Infrared spectroscopy of a matrix-isolated this compound would provide a vibrational fingerprint of the molecule. The characteristic stretching and bending frequencies, particularly those associated with the Si=C double bond and the silirene ring, would be invaluable for its structural confirmation. Such experimental IR spectra, or even computationally predicted vibrational frequencies for this compound, are not reported in detail.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization

UV-Vis spectroscopy of a matrix-isolated sample would reveal the electronic transitions of this compound. The position and intensity of the absorption bands would provide information about the electronic structure and the nature of the bonding within the molecule. To date, no experimental or theoretical UV-Vis absorption data for this compound has been published.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. youtube.com Its application to the study of this compound is contingent on the involvement of radical intermediates in its formation, isomerization, or decomposition pathways.

While many reactions of organosilicon compounds proceed through ionic or pericyclic mechanisms, photochemical reactions or high-temperature thermolysis of precursors to strained silenes and silirenes can involve the homolytic cleavage of bonds, leading to the formation of radical species. nih.govnih.gov These highly reactive intermediates are often short-lived, but ESR provides a sensitive and definitive method for their detection and characterization. youtube.com

In a hypothetical scenario where the formation of this compound from a precursor involves a radical pathway, ESR spectroscopy could be employed to:

Identify and confirm the presence of radical intermediates.

Characterize the structure of the radical through analysis of the g-factor and hyperfine coupling constants.

Investigate the kinetics of radical formation and decay, providing mechanistic insights. nih.gov

To date, specific ESR studies identifying radical intermediates directly associated with the this compound system are not prevalent in the literature, suggesting that its chemistry may be dominated by non-radical pathways. However, ESR remains a crucial tool in the broader field of organosilicon chemistry for elucidating mechanisms where radical involvement is suspected. mdpi.com

Gas-Phase Spectroscopic Techniques for Transient Organosilicon Species

Gas-phase spectroscopy is essential for characterizing transient molecules like this compound, as it allows for the study of isolated molecules free from intermolecular interactions that would be present in a condensed phase or in solution.

Photoelectron spectroscopy (PES) measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically in the ultraviolet range (UPS). This technique provides direct experimental measurement of the ionization energies of molecules, which correspond to the energies of their molecular orbitals.

For a molecule like this compound, PES would be invaluable for elucidating its electronic structure. The resulting spectrum would feature bands corresponding to the ionization of electrons from different molecular orbitals. Based on studies of related organosilicon compounds, such as silatranes, these bands can be assigned to specific orbitals, revealing key details about chemical bonding. rsc.orgrsc.org

Expected Insights from PES of this compound:

First Ionization Energy: The lowest ionization energy would likely correspond to the removal of an electron from the π-orbital of the exocyclic Si=C double bond. Its value would provide a measure of the energy of the Highest Occupied Molecular Orbital (HOMO).

Ring Strain Effects: The ionization energies of the σ-orbitals within the three-membered silirene ring would be influenced by significant ring strain, providing data to benchmark theoretical calculations.

Si-C vs. C-C Bonding: Comparison of the ionization energies associated with the Si-C and C-C bonds within the ring would offer insights into the nature of bonding in this strained heterocyclic system.

The table below illustrates the type of data that would be obtained from a hypothetical PES experiment on this compound, with assignments based on theoretical expectations.

Ionization Energy (eV)Orbital Assignment (Hypothetical)Key Structural Feature
~8.5π (Si=C)Exocyclic double bond
~10.2σ (Si-C ring)Strained silirene ring framework
~11.5σ (C-C ring)Strained silirene ring framework
~12.8π (C=C ring)Endocyclic double bond

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels. illinois.edu This technique provides exceptionally high-precision data on the rotational constants of a molecule, which are inversely related to its moments of inertia.

From the rotational constants of the primary isotopologue and those of isotopically substituted species (e.g., containing 29Si, 30Si, or 13C), a complete and unambiguous three-dimensional structure of the molecule can be determined with very high accuracy for bond lengths and angles. capes.gov.br For a transient species like this compound, these measurements would likely be performed on a sample generated in situ via pyrolysis or photolysis of a suitable precursor immediately before the gas is expanded into the spectrometer.

The table below presents an illustrative example of the kind of data obtained from a microwave spectroscopy study, using known data from the related molecule methylvinylsilane as a template for the types of parameters determined. capes.gov.br

ParameterDescriptionExample Value (from a related molecule)
A / MHzRotational Constant5480.1
B / MHzRotational Constant2890.5
C / MHzRotational Constant2115.3
μa / DebyeDipole Moment Component0.65
μc / DebyeDipole Moment Component0.30
μtotal / DebyeTotal Dipole Moment0.72

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Strained Organosilicon Systems

While the high reactivity of this compound makes standard solution-phase NMR challenging, advanced NMR techniques are critical for characterizing related stable strained organosilicon systems and could be applied to the title compound under specific conditions, such as in a cryogenic matrix. rsc.org The 29Si nucleus, with a spin of 1/2, is a powerful probe of the local chemical environment, although its low natural abundance (4.7%) and negative gyromagnetic ratio present sensitivity challenges. aiinmr.compascal-man.com

For stable derivatives or analogues of this compound, multi-dimensional NMR experiments are indispensable for unambiguous structural assignment. These techniques reveal scalar couplings between different nuclei, establishing the connectivity of the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton (1H) signals with directly attached heteronuclei like 13C or 29Si, identifying which protons are bonded to which silicon or carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with heteronuclei over two or three bonds, providing crucial information about the extended connectivity within the molecule.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): A powerful experiment that can reveal one-bond couplings between two low-abundance nuclei, such as 13C-13C or 29Si-29Si. A two-dimensional 29Si INADEQUATE experiment would be the definitive method for mapping out the silicon-silicon bonds in a polysilicon ring system. acs.org

NMR ExperimentInformation Provided for Organosilicon Systems
1H-13C HSQCDirect C-H bond correlations
1H-13C HMBCC-C-H and C-Si-H long-range correlations
1H-29Si HMBCSi-C-H and Si-C-C-H long-range correlations
29Si INADEQUATEDirect Si-Si bond correlations in polysilanes

Solid-state NMR (ssNMR) is a key technique for studying insoluble materials and molecules trapped in solid environments. researchgate.netnih.gov For this compound, two main applications are plausible:

Matrix Isolation: The molecule could be generated in the gas phase and co-deposited with a large excess of an inert gas (e.g., argon) onto a cold surface (typically < 20 K). This traps individual molecules, preventing decomposition or polymerization. Solid-state 13C and 29Si NMR of the resulting matrix could provide structural data on the isolated monomer.

Polymer Characterization: Due to its high ring strain and unsaturation, this compound is expected to polymerize readily. Solid-state NMR would be the premier method for characterizing the resulting polymer. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), the different silicon environments in the polymer can be identified. researchgate.net For example, the 29Si chemical shifts can distinguish between silicon atoms with different numbers of Si-O or Si-Si linkages, often denoted as M, D, T, and Q units in silicones and polysilanes. nih.gov

Silicon UnitStructureTypical 29Si Chemical Shift Range (ppm)
M (Mono-substituted)R3Si-X+30 to -10
D (Di-substituted)R2Si(-X)20 to -40
T (Tri-substituted)RSi(-X)3-40 to -80
Q (Quaternary)Si(-X)4-80 to -120

Note: X represents a connection to another silicon or heteroatom in a polymer chain. R is an organic substituent.

Reactivity and Reaction Mechanisms of 1 Methylidene 1h Silirene

Ring-Opening Reactions of the Silirene (B14465999) Core

The significant ring strain of the three-membered silirene core makes it susceptible to ring-opening reactions under various conditions. These reactions provide pathways to more stable, acyclic structures.

The ring-opening of the silirene ring can be induced by thermal or photochemical energy, proceeding through electrocyclic reactions. masterorganicchemistry.comwikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and the reaction conditions. youtube.commasterorganicchemistry.com

Under thermal conditions , the ring-opening of a cyclobutene (B1205218) analogue (a 4π-electron system) is a conrotatory process. masterorganicchemistry.comwikipedia.org By analogy, the silirene ring of 1-methylidene-1H-silirene would be expected to open in a conrotatory fashion to yield a vinylsilylidene intermediate. This process involves the cleavage of the C-C single bond of the ring.

Under photochemical conditions , the reaction proceeds through an excited state. For a 4π-electron system, photochemical activation leads to a disrotatory ring-opening. wikipedia.orgyoutube.com Theoretical studies on the related silacyclopropenylidene (c-C₂H₂Si) show that the photochemical reaction from the S₁ excited state leads to the cleavage of a C-Si single bond, followed by hydrogen migration to form silicon-substituted acetylene (B1199291) derivatives. mdpi.com A similar pathway involving Si-C bond cleavage can be postulated for this compound, leading to highly reactive intermediates.

Table 1: Predicted Stereochemical Outcomes for Electrocyclic Ring-Opening of the Silirene Core

ConditionNumber of π-ElectronsPredicted Mode of Ring-Opening
Thermal4Conrotatory
Photochemical4Disrotatory

Data based on Woodward-Hoffmann rules for analogous systems. masterorganicchemistry.comwikipedia.orgyoutube.com

The strained Si-C and C-C bonds within the silirene ring are susceptible to attack by both nucleophiles and electrophiles. The high degree of ring strain provides a strong thermodynamic driving force for these reactions. thieme-connect.decsbsju.edu

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring's carbon atoms or the silicon atom. nih.govyoutube.com Attack at a carbon atom would proceed via an Sₙ2-like mechanism, leading to the cleavage of a C-C or C-Si bond and the formation of a silyl-substituted carbanion, which can be subsequently protonated or react further. csbsju.edu Due to the high strain, the ring-opening is facile compared to similar reactions with unstrained ethers or silanes. csbsju.educhemistrysteps.com

Electrophilic Ring-Opening: Electrophiles can attack the electron density in the C=C double bond or potentially the strained sigma bonds of the ring. Protonation of the double bond by a strong acid would generate a silicenium ion intermediate, which could then be attacked by a nucleophile, leading to a ring-opened product.

Cycloaddition Reactions Involving the Silirene and Exocyclic Silene Moieties

This compound possesses two distinct unsaturated sites for cycloaddition reactions: the endocyclic C=C double bond and the exocyclic Si=C double bond (silene). wikipedia.org

[2+1] cycloadditions typically involve the addition of a carbene or a silylene to a double bond. wikipedia.org The exocyclic Si=C bond of this compound is expected to be particularly reactive towards such species. The addition of a silylene to a silene can afford a stable disilacyclopropane. acs.org Similarly, the addition of a carbene would yield a silacyclopropane (B577268) derivative. These reactions can also be viewed as insertion reactions into the double bond.

Table 2: Examples of [2+1] Cycloaddition Reactions with Silenes

Silene Reactant[2+1] ReagentProduct TypeReference
Transient SileneSilyleneDisilacyclopropane acs.org
Acyl Silane (B1218182) (Carbene precursor)Tethered OlefinBicyclic Silane chemrxiv.org

The Si=C double bond of silenes readily undergoes [2+2] cycloaddition reactions with a variety of unsaturated compounds, including alkenes, alkynes, and carbonyls. nih.gov These reactions are often stepwise, proceeding through a diradical or zwitterionic intermediate. Photochemical [2+2] cycloadditions are also common for carbon-carbon double bonds. nih.govyoutube.comresearchgate.net

The exocyclic silene moiety of this compound is expected to react with reagents like carbon dioxide to form a four-membered ring intermediate, which may subsequently rearrange. nih.gov Similarly, its reaction with alkenes or alkynes would yield sila-cyclobutane or sila-cyclobutene derivatives, respectively. The endocyclic C=C bond can also participate in photochemical [2+2] cycloadditions. nih.gov

Table 3: [2+2] Cycloaddition Reactions of Silenes

Silene TypeReagentProductConditionsReference
Chiral Cyclic SileneCarbon Dioxide (CO₂)Bicyclic species leading to cleavage productsRoom Temperature nih.gov
N-Alkyl MaleimideAlkeneCyclobutane derivative370 nm irradiation nih.govresearchgate.net
N-Aryl MaleimideAlkeneCyclobutane derivative440 nm irradiation, photosensitizer nih.govresearchgate.net

In a [4+2] or Diels-Alder type reaction, a conjugated diene reacts with a dienophile. Both the endocyclic C=C bond and the exocyclic Si=C bond of this compound can act as dienophiles. The Si=C bond, in particular, is an effective dienophile due to its electronic properties.

The reaction with a conjugated diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) would lead to the formation of a six-membered silicon-containing ring. mdpi.com These reactions can be highly regioselective and stereoselective. While thermal reactions are common, some Diels-Alder type cycloadditions can be catalyzed by Lewis acids to proceed at lower temperatures. mdpi.comnih.gov

Table 4: Potential [4+2] Cycloaddition Reactions

DieneDienophile Moiety in this compoundExpected Product
1,3-ButadieneExocyclic Si=C bond1-Sila-cyclohex-3-ene derivative
CyclopentadieneEndocyclic C=C bondBicyclic silyl-norbornene derivative
IsopreneExocyclic Si=C bondRegioisomeric 1-Sila-cyclohex-3-ene derivatives

This table represents predicted reactivity based on known Diels-Alder reactions involving silenes and alkenes. mdpi.com

Rearrangement Pathways and Isomerizations of this compound

The strained three-membered ring and the exocyclic double bond in this compound create a landscape ripe for various intramolecular rearrangements. These transformations are often driven by the desire to alleviate ring strain and achieve a more stable electronic configuration.

Sigmatropic Rearrangements Involving Silicon Centers

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of this compound, theoretical studies on analogous systems suggest the possibility of hydrogen or silyl (B83357) group migrations. For instance, a rsc.orgacs.org-silyl shift could occur, where a silyl group migrates from the silicon atom of the ring to the exocyclic methylene (B1212753) carbon. Such a process would lead to the formation of a bicyclic silacyclopropane derivative. The feasibility and energy barriers of these rearrangements are highly dependent on the substituents and the specific electronic environment of the silicon center.

Valence Isomerizations and Equilibrium with Related Structural Motifs

Valence isomerization, the interconversion of constitutional isomers through pericyclic reactions, is another anticipated reactive pathway for this compound. Computational studies on related C3H4Si isomers can provide insights into potential equilibria. For example, this compound could exist in equilibrium with other structural motifs such as silacyclobutadienes or bicyclic silylenes. The relative energies of these isomers and the transition states connecting them would dictate the dominant species under different conditions. The high ring strain of the silirene ring makes such isomerizations to less strained cyclic or even acyclic structures a plausible and energetically favorable process.

Intramolecular Transformations of the Exocyclic Silene Moiety

The exocyclic silene (Si=C) bond is a key reactive site within the molecule. Intramolecular transformations involving this moiety could include rotations and pyramidalizations at the silicon and carbon atoms. While a true "rotation" around the double bond is energetically costly, reversible pyramidalization at the silicon center is a known phenomenon in silenes, leading to cis-trans isomerism in substituted derivatives. Furthermore, theoretical investigations on the photochemical rearrangements of stable silenes suggest that light can induce transformations of the exocyclic double bond, potentially leading to novel molecular architectures.

Reactions with Protic and Aprotic Reagents

The polarized Si=C double bond in this compound is expected to be highly susceptible to attack by both protic and aprotic reagents. The silicon atom, being more electropositive, acts as a Lewis acid, while the carbon atom exhibits nucleophilic character.

Addition Reactions of Alcohols, Water, and Amines

The addition of protic reagents like alcohols, water, and amines across the Si=C bond of silenes is a well-studied area, both experimentally for stabilized silenes and computationally for transient species. nih.gov The reaction is believed to proceed via a stepwise mechanism.

Computational studies on the addition of methanol (B129727) to electronically stabilized silenes have shown that the reaction can be catalyzed by a second molecule of the alcohol, which acts as a proton shuttle. nih.gov A similar mechanism is anticipated for this compound. The initial step involves the nucleophilic attack of the oxygen or nitrogen atom of the protic reagent on the electrophilic silicon atom of the silene. This is followed by proton transfer to the carbon atom of the Si=C bond, often facilitated by a solvent molecule or a second molecule of the reagent.

Table 1: Proposed Mechanism for the Addition of Methanol to this compound

StepDescription
1 Formation of a pre-reaction complex between this compound and one or two methanol molecules.
2 Nucleophilic attack of the methanol oxygen on the silicon atom of the Si=C bond.
3 Proton transfer from the attacking methanol to the exocyclic methylene carbon, potentially via a second methanol molecule acting as a bridge.
4 Formation of the final addition product, a 1-(methoxymethyl)silirene derivative.

The regioselectivity of this addition is dictated by the inherent polarity of the Si=C bond, with the nucleophilic part of the reagent (e.g., -OR, -OH, -NHR) adding to the silicon atom and the proton adding to the carbon atom.

Reactions with Halogens, Halogen Acids, and Halogenated Compounds

The reaction of this compound with halogens and halogen acids is expected to proceed via an electrophilic addition mechanism, analogous to the halogenation of alkenes.

In the case of dihalogens (e.g., Cl₂, Br₂), the reaction would likely be initiated by the electrophilic attack of the halogen on the electron-rich Si=C double bond. This could lead to the formation of a cyclic halonium-like intermediate, followed by the attack of the halide anion to yield a dihalogenated silacyclopropane derivative.

With hydrogen halides (e.g., HCl, HBr), the proton would act as the electrophile, adding to the exocyclic methylene carbon to form a silicon-centered carbocation. Subsequent attack by the halide anion on the silicenium ion would yield the final addition product. The regioselectivity would follow Markovnikov's rule, with the hydrogen adding to the carbon and the halogen to the silicon.

Table 2: Predicted Products of Reactions with Halogen-Containing Reagents

ReagentPredicted Product
Cl₂1-chloro-1-(chloromethyl)-1H-silirene
HBr1-bromo-1-methyl-1H-silirene

It is important to note that the high reactivity of this compound may also lead to competing reaction pathways, such as ring-opening or rearrangements, upon interaction with these highly reactive reagents.

Oligomerization and Polymerization Behavior

Ring-Opening Polymerization Mechanisms

No data available in the scientific literature.

Formation of Oligomeric and Polymeric Byproducts

No data available in the scientific literature.

Derivatives and Analogs of 1 Methylidene 1h Silirene: Structure Reactivity Relationships

Influence of Substituents on Silirene (B14465999) Ring Stability and Reactivity

The inherent strain of the three-membered silirene ring makes it highly susceptible to various reactions. The stability and reactivity of this ring system can be significantly modulated by the introduction of substituents at both the silicon and carbon centers. These effects can be broadly categorized as steric and electronic.

Steric Effects of Bulky Groups at Silicon and Carbon Centers

Steric hindrance is a powerful tool for kinetically stabilizing highly reactive species. wikipedia.org In the context of 1-Methylidene-1H-silirene, bulky substituents can shield the reactive centers—the silicon atom and the endocyclic and exocyclic double bonds—from intermolecular reactions such as dimerization or polymerization.

The placement of sterically demanding groups, such as tert-butyl or trimethylsilyl, at the silicon atom would be expected to encumber the approach of reagents, thereby increasing the kinetic stability of the molecule. Similarly, bulky groups on the ring carbons or the methylidene carbon would provide a protective sheath around the π-systems. The effectiveness of this steric protection is dependent on the size and shape of the substituent.

Substituent PositionExpected Effect of Bulky Group (e.g., -C(CH₃)₃)
Silicon CenterIncreased kinetic stability, reduced rate of intermolecular reactions.
Ring CarbonsShielding of the endocyclic double bond, potential for distortion of the ring geometry.
Methylidene CarbonHindrance to reactions at the exocyclic double bond, potential influence on the planarity of the Si=C bond.

The introduction of bulky groups can also induce significant changes in the molecular geometry. For instance, large substituents on the silicon atom could lead to a pyramidalization of the silicon center, altering the hybridization and, consequently, the reactivity of the silirene ring.

Electronic Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents can profoundly influence the stability and reactivity of the this compound system by altering the electron density distribution within the molecule. numberanalytics.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can exert their influence through inductive and resonance effects. libretexts.org

EDGs, such as alkyl or alkoxy groups, are expected to increase the electron density on the silirene ring, potentially enhancing its nucleophilicity. Conversely, EWGs, like cyano or trifluoromethyl groups, would decrease the electron density, making the ring more electrophilic. These electronic perturbations can affect the rates of various reactions, including electrophilic and nucleophilic additions.

Substituent TypePositionExpected Electronic EffectConsequence on Reactivity
Electron-Donating (e.g., -OCH₃)Silicon CenterIncreased electron density at SiEnhanced nucleophilicity of Si
Ring CarbonsIncreased electron density in the ringActivation towards electrophilic attack
Methylidene CarbonIncreased electron density on exocyclic CEnhanced nucleophilicity of exocyclic C
Electron-Withdrawing (e.g., -CN)Silicon CenterDecreased electron density at SiEnhanced electrophilicity of Si
Ring CarbonsDecreased electron density in the ringDeactivation towards electrophilic attack
Methylidene CarbonDecreased electron density on exocyclic CEnhanced electrophilicity of exocyclic C

Variations in the Exocyclic Group: From Methylidene to Substituted Silenes

The exocyclic double bond in this compound is a key functional group that can be modified to tune the properties of the entire molecule. Replacing the hydrogens of the methylidene group with other substituents introduces further steric and electronic effects.

Impact of Alkyl, Aryl, and Silyl (B83357) Substituents on Si=C Bond Character

The nature of the substituents on the exocyclic carbon atom can significantly influence the character of the Si=C double bond. The Si=C bond is inherently polarized, with the silicon atom being the more electropositive center.

Alkyl substituents on the exocyclic carbon are generally considered to be weakly electron-donating through an inductive effect. This would slightly increase the electron density on the exocyclic carbon.

Aryl substituents can exert both inductive and resonance effects. Depending on the substituents on the aryl ring itself, they can either donate or withdraw electron density, thereby modulating the polarization of the Si=C bond.

Silyl substituents are known to have a significant electronic influence. A silyl group on the exocyclic carbon can stabilize an adjacent positive charge through hyperconjugation, which could affect the reactivity of the exocyclic double bond towards electrophiles.

Computational studies on related silenes have shown that the degree of pyramidalization at the silicon and carbon atoms of the Si=C bond is also influenced by the substituents, which in turn affects the bond strength and reactivity. nih.gov

Comparative Studies with Analogous Exocyclic Germanes or Stannanes

Replacing the silicon atom in the exocyclic Si=C bond with its heavier congeners, germanium (Ge) or tin (Sn), would lead to significant changes in the properties of the molecule. The heavier analogues, germanenes (Ge=C) and stannenes (Sn=C), are generally more reactive and have a greater degree of bond polarization compared to silenes.

Theoretical studies on germanones (Ge=O), the oxygen analogues of germanenes, suggest a highly polarized Ge=O double bond with a significant contribution from a charge-separated form. researchgate.net A similar trend would be expected for exocyclic germanasilirenes and stannasilirenes. This increased polarization would likely lead to enhanced reactivity towards polar reagents.

Exocyclic GroupBond PolarityExpected Reactivity
Si=CModerately PolarReactive
Ge=CHighly PolarMore Reactive
Sn=CVery Highly PolarMost Reactive

Heteroatom Analogs of Silirenes (e.g., Azasilirenes, Phospha-silirenes)

The replacement of one of the carbon atoms in the silirene ring with a heteroatom, such as nitrogen (to form an azasilirene) or phosphorus (to form a phospha-silirene), would fundamentally alter the electronic structure and reactivity of the ring.

Azasilirenes , containing a nitrogen atom in the three-membered ring, would introduce a lone pair of electrons from the nitrogen into the system. Depending on the substituents on the nitrogen, it could act as a Lewis basic center. The presence of nitrogen would also alter the ring strain and the nature of the bonding within the ring.

Phospha-silirenes , with a phosphorus atom in the ring, would exhibit properties influenced by the larger size and different electronegativity of phosphorus compared to carbon. The phosphorus atom could potentially exist in different oxidation states and coordination environments, leading to a rich and diverse chemistry. Recent studies on phosphasilenylidenes have highlighted the complex bonding and reactivity of silicon-phosphorus systems.

The introduction of an exocyclic double bond to these heteroatom-containing rings would create a novel class of compounds with unique and potentially tunable chemical properties, offering exciting avenues for future research in main group chemistry.

Bicyclic and Polycyclic Systems Incorporating Silirene and Exocyclic Silene Moieties

The fusion of a this compound core into a bicyclic or polycyclic framework represents a significant synthetic challenge due to the inherent ring strain of the three-membered silirene ring and the high reactivity of the exocyclic Si=C double bond. Theoretical studies on related strained bicyclic silenes have indicated that such systems can be thermodynamically unstable. nih.gov The construction of these complex structures is a subject of ongoing research, with investigations primarily centered on intramolecular cyclization and cycloaddition strategies.

The reactivity of these bicyclic and polycyclic systems is predicted to be dominated by their high degree of ring strain. Reactions would likely proceed via pathways that relieve this strain, such as ring-opening reactions, skeletal rearrangements, or cycloaddition reactions across the exocyclic double bond. The specific reaction pathways would be heavily influenced by the nature of the bicyclic or polycyclic framework and the substituents present.

One theoretical approach to forming such systems involves the intramolecular sila-Peterson reaction of a suitably functionalized acyl-1,4-disilacyclohexa-2,5-diene. nih.gov However, computational studies have suggested that the formation of a highly strained bicyclic silene intermediate in such reactions may not be favorable. nih.gov

Another potential route involves the [2+2] cycloaddition of an alkyne with a species containing a Si=C double bond, a known method for forming silacyclobutenes. wiley.com Adapting this to an intramolecular variant could theoretically yield a bicyclic system containing the desired moieties.

Below is a data table summarizing hypothetical bicyclic and polycyclic systems incorporating the this compound core, along with their predicted key structural features and reactivity profiles.

System Type Hypothetical Structure Example Key Structural Features Predicted Reactivity Profile
Bicyclo[3.1.0]hexane derivative 6-Methylidene-3-sila-bicyclo[3.1.0]hex-1(5)-eneFused cyclopropane (B1198618) and cyclopentene-like rings. High angular strain.Prone to ring-opening of the silirene moiety. The exocyclic double bond is a site for cycloaddition.
Bicyclo[4.1.0]heptane derivative 7-Methylidene-3-sila-bicyclo[4.1.0]hept-1(6)-eneFused cyclopropane and cyclohexene-like rings. Relatively less strain than the [3.1.0] system.Similar reactivity to the [3.1.0] system but potentially more stable. May undergo thermal or photochemical rearrangements.
Tricyclic system A tricyclic derivative containing a this compound fused to a larger polycyclic framework.Rigid, highly strained structure. The geometry of the fused rings would significantly impact the properties of the silirene and silene moieties.Complex reactivity involving multiple potential strain-release pathways. May exhibit unique photochemical behavior.

Chiral Derivatives and Asymmetric Synthetic Approaches

The synthesis of chiral derivatives of this compound is a frontier in organosilicon chemistry. Chirality can be introduced in several ways: by creating a stereogenic silicon center in the silirene ring, by attaching a chiral substituent to the ring, or by constructing a chiral bicyclic framework. The development of asymmetric synthetic routes to these compounds is crucial for accessing enantiopure materials for applications in catalysis and materials science. sustech.edu.cn

Several general strategies for the asymmetric synthesis of chiral organosilanes could potentially be adapted for this compound derivatives. These include:

Catalytic Asymmetric Hydrosilylation: The use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, is a powerful method for the enantioselective synthesis of chiral silanes. sustech.edu.cn A potential route could involve the asymmetric hydrosilylation of a suitable di-alkyne precursor, followed by cyclization to form the chiral silirene ring.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiopure product. This approach has been successful in the synthesis of other chiral heterocycles.

Enantioselective Desymmetrization: Starting with a prochiral precursor, a chiral catalyst can be used to selectively form one enantiomer of the product. For instance, the desymmetrization of a prochiral disubstituted silane (B1218182) could be a viable strategy.

The chiroptical properties of these chiral derivatives, such as their circular dichroism (CD) and circularly polarized luminescence (CPL), would be of significant interest. Studies on other chiral silicon-containing heterocycles and polymers have shown that the silicon atom can play a crucial role in determining the chiroptical response. mdpi.comacs.org The unique electronic structure of the this compound core is expected to give rise to distinct chiroptical signatures.

The following table outlines potential asymmetric synthetic approaches and the resulting chiral derivatives of this compound.

Asymmetric Approach Description Target Chiral Derivative Key Considerations
Catalytic Asymmetric Cyclization An enantioselective transition-metal-catalyzed cyclization of an acyclic precursor containing both alkyne and vinylidene functionalities.Enantiopure this compound with a stereogenic silicon center.The choice of catalyst and ligand is critical for achieving high enantioselectivity. The stability of the chiral product would need to be considered.
Chiral Auxiliary-Directed Synthesis A chiral auxiliary is attached to a precursor, directing a diastereoselective cyclization. Subsequent removal of the auxiliary yields the enantiopure silirene.A specific enantiomer of a substituted this compound.The auxiliary must be readily available in both enantiomeric forms and easily removable without racemization of the product.
Asymmetric C-H Silylation An intramolecular enantioselective C-H silylation reaction catalyzed by a chiral transition metal complex to form a fused chiral bicyclic system.A chiral bicyclic system incorporating the this compound moiety.This advanced approach could provide access to complex chiral architectures in a single step. sustech.edu.cn

Potential Research Applications and Future Directions in 1 Methylidene 1h Silirene Chemistry

Role as Versatile Reactive Intermediates in Advanced Synthetic Organic Chemistry

As high-energy, short-lived species, reactive intermediates like 1-methylidene-1H-silirene are pivotal in reaction mechanisms, enabling the formation of molecules that might otherwise be inaccessible. libretexts.orgallen.in Their transient nature allows for rapid conversion into more stable products, providing a powerful tool for synthetic chemists. libretexts.org

The inherent ring strain in the silirene (B14465999) framework makes these compounds excellent precursors for constructing a variety of other organosilicon heterocycles. chemistryviews.org Silirenes are considered valuable building blocks in organosilicon chemistry, capable of undergoing transformations to yield more complex cyclic and acyclic structures. acs.org

One key reaction pathway is strain-driven ring expansion. For instance, substituted silirenes have been shown to react with isonitriles, leading to a non-catalyzed expansion from a three-membered silirene to a four-membered silicon-containing heterocycle. chemistryviews.org This reactivity highlights their potential in generating diverse ring systems that are of interest for applications in materials science and pharmaceuticals. chemistryviews.org

Furthermore, methods have been developed to functionalize silacyclopropenes, which can then be used as "building blocks" to modify substrates containing Si-H bonds. rsc.org This technique allows for the creation of multi-functional derivatives, extending their utility from small molecules to polymeric materials like polysiloxanes. rsc.org The general routes to silirenes, often involving the reaction of silylenes with alkynes, underscore their role as intermediates in the synthesis of these valuable functionalized organosilicon compounds. acs.orgrsc.org

Table 1: Examples of Silirene-Derived Heterocyclic Synthesis

Precursor Reagent Product Type Reference
Substituted Silirene Isonitrile Four-membered Si-heterocycle chemistryviews.org
Vinyl-substituted Silacyclopropene Si-H containing substrates (e.g., Polysiloxane) Functionalized polysiloxanes rsc.org
Silylene (in-situ generated) Substituted Acetylene (B1199291) Substituted Silirene acs.org

This table is interactive. Click on the headers to sort.

The chemistry of low-coordinate and reactive silicon species is increasingly being explored for catalytic applications. mdpi.comresearchgate.net While direct catalytic applications of this compound are still an emerging area, its properties as a reactive intermediate suggest significant potential. Organosilicon compounds can be involved in catalytic cycles, for example, in C-H bond activation and silylation reactions, often mediated by transition metals like rhodium. acs.org

The high reactivity of silirenes could allow them to enter into catalytic cycles, either as a transiently formed species that is consumed and regenerated or as a precursor to the catalytically active species, such as a silylene. rsc.orgtum.de The ability of related low-valent silicon compounds to perform oxidative additions of small molecules is a key step in many catalytic processes. tum.de The development of metal-free catalysis using silicon compounds is a major goal, and the unique reactivity of strained rings like silirenes could be harnessed for this purpose. researchgate.nettum.de

Contributions to Fundamental Understanding of Organosilicon Reactivity and Bonding

The study of molecules like this compound pushes the boundaries of our understanding of chemical bonding and reactivity, particularly for elements beyond the second row of the periodic table. rsc.org

For decades, low-coordinate silicon compounds, analogous to stable organic molecules like alkenes and alkynes, were considered mere laboratory curiosities or fleeting intermediates. rsc.orgchemistry.or.jp The successful synthesis and isolation of stable examples, often using bulky substituents, have revolutionized organosilicon chemistry. rsc.orge-bookshelf.de

This compound is a prime example of a molecule containing a low-coordinate silicon atom within a highly strained ring. Studying its structure and reactivity provides crucial data for refining theories of bonding in such systems. mdpi.com Unlike carbon, silicon has a greater propensity to form hyper-coordinate complexes, making the stabilization of low-coordinate species challenging and fundamentally interesting. mdpi.com Research into these molecules helps to build a more general theory of bonding and structure for heavy main group elements. rsc.org The reactivity of silylenes, which are intimately related to silirenes, in activating strong chemical bonds is a testament to the unique chemistry of these low-coordinate species. researchgate.netrsc.org

The three-membered ring of this compound is subject to immense ring strain. Computational studies have quantified the ring strain energy (RSE) of the parent 1H-silirene at approximately 40.6 kcal/mol. nih.gov This high strain is a major driving force for its reactivity. chemistryviews.org

A fascinating aspect of silirenes is the interplay between ring strain and aromaticity. Unlike its carbon analogue, cyclopropene (B1174273), 1H-silirene exhibits significant aromatic character. nih.govacs.org This aromaticity arises not from a conventional π-electron system but from sacrificial hyperconjugation between the π(C=C) bond and the σ(Si–H) orbitals. nih.govacs.org This phenomenon, sometimes termed σ-aromaticity, leads to a decrease in the ring strain energy and contributes to the molecule's relative stability compared to what would be expected from ring strain alone. acs.orgresearchgate.net The Nucleus-Independent Chemical Shift (NICS) value, a computational metric for aromaticity, is highly negative for 1H-silirene, supporting its aromatic character. nih.govacs.org Studying these systems provides a deeper understanding of aromaticity and antiaromaticity, concepts central to all of chemistry. masterorganicchemistry.comxmu.edu.cn

Table 2: Comparative Properties of Selected Three-Membered Rings

Compound Ring Strain Energy (RSE) (kcal/mol) Aromatic Character Key Bonding Feature Reference
1H-Silirene ~40.6 Aromatic Sacrificial hyperconjugation (σ*-aromaticity) nih.govacs.org
1H-Germirene ~44.4 Less Aromatic than Silirene Decreased hyperconjugation nih.gov
1H-Thiirene High Antiaromatic (4π electron) Lengthened C-S bonds nih.gov
Cyclopropene High Non-aromatic Standard σ and π bonds acs.org

This table is interactive. Click on the headers to sort.

Emerging Research Areas and Unresolved Challenges

The chemistry of this compound and related compounds continues to evolve, presenting new opportunities and unsolved problems. A major focus of emerging research is the development of metal-free catalytic systems where silicon compounds, potentially derived from silirenes, act as the catalyst. researchgate.nettum.de This aligns with the broader chemical goal of creating more sustainable and environmentally friendly chemical processes.

The design of novel synthetic routes to create multi-functional silirenes that can be readily incorporated into larger molecular architectures or polymers remains an active area of investigation. rsc.org The precise control of the reactivity of these strained rings to achieve selective transformations is a significant synthetic challenge.

Key unresolved challenges include the definitive experimental characterization of the parent, unsubstituted this compound, which has proven highly elusive due to its extreme reactivity. While substituted derivatives have been synthesized and studied, understanding the intrinsic properties of the parent molecule is crucial for benchmarking theoretical models. acs.orgacs.org Furthermore, fully harnessing the synthetic potential of these reactive intermediates in complex cascade reactions requires a more profound understanding of their reaction mechanisms and the factors that govern their reaction pathways. chemistryviews.org

Q & A

Q. How can crystallographic data for this compound complexes be validated to resolve ambiguities in bond-length alternation?

  • Methodology : Use the IUCr’s checkCIF tool to flag outliers in bond distances/angles. Refine against high-resolution datasets (resolution < 0.8 Å) and validate with independent software (e.g., Olex2 vs. SHELXL). Report displacement parameters (ADPs) to assess thermal motion artifacts .

Data Presentation Guidelines

  • Tables : Include raw XRD refinement statistics (R-factors, completeness) and spectroscopic peak assignments. Use metric units and error margins (e.g., ±0.002 Å for bond lengths) .
  • Figures : Depict molecular packing diagrams (ORTEP-3) and reaction pathways with labeled intermediates. Annotate computational vs. experimental data clearly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.